4-methyl-N-(3-methylbutan-2-yl)aniline
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Overview
Description
4-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and the hydrogen atom on the benzene ring is replaced by a methyl group. This compound is used as a building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with 3-methyl-2-butanone in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
4-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-methylbutan-2-yl)aniline
- 4-methyl-N-(3-methylpentan-2-yl)aniline
- 4-methyl-N-(3-methylhexan-2-yl)aniline
Uniqueness
4-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in organic synthesis and medicinal chemistry, where it can be used to create structurally diverse molecules with potential biological activity .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-10(3)6-8-12/h5-9,11,13H,1-4H3 |
InChI Key |
HBBOZCYXQUEUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(C)C |
Origin of Product |
United States |
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